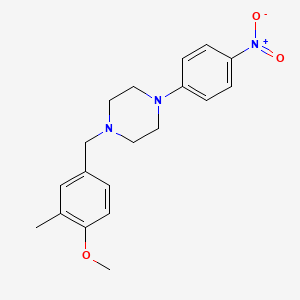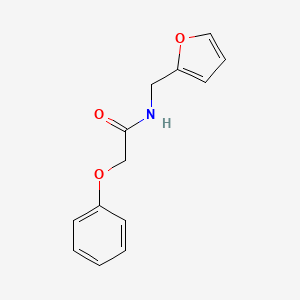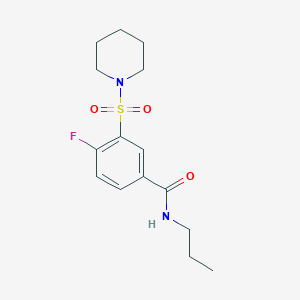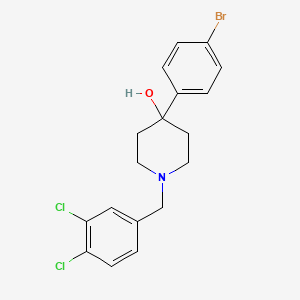![molecular formula C15H16FN3S B5024811 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B5024811.png)
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione, also known as FLT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLT is a heterocyclic compound that contains a triazatricyclo[6.2.2.0~2,7~]dodecene ring system with a thione functional group and a fluorophenyl substituent.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is not fully understood. However, it is believed that this compound binds to RNA polymerase and inhibits transcription initiation, leading to a reduction in RNA synthesis. This compound has also been shown to interact with zinc ions and form a complex, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for plasma proteins and is rapidly cleared from the body. This compound has also been shown to penetrate cell membranes and accumulate in the nucleus, making it an effective tool for imaging and tracking RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is its high sensitivity and specificity for RNA synthesis. It is also relatively easy to use and can be applied to a wide range of biological systems. However, this compound has some limitations, including its short half-life and potential for photobleaching. Additionally, this compound may not be suitable for imaging RNA synthesis in certain cell types or under certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione. One area of interest is the development of new fluorescent probes based on the this compound scaffold for imaging and tracking other biological processes. Another potential direction is the optimization of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with RNA polymerase and zinc ions.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1,2,4-triazolidine-5-thione. This intermediate is then treated with sodium hydroxide and benzyl bromide to form the desired product this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for imaging and tracking RNA synthesis in living cells. This compound has also been used as a fluorescent probe for detecting zinc ions in biological systems. Additionally, this compound has been investigated for its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-11-3-1-9(2-4-11)12-14-13(18-15(20)17-12)10-5-7-19(14)8-6-10/h1-4,10,12H,5-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOYULYYTYSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5024742.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5024750.png)
![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
amino]methyl}phenol](/img/structure/B5024772.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)

![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)

